molecular formula C16H19NOS B1606694 (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine CAS No. 355381-56-5

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine

Cat. No. B1606694
M. Wt: 273.4 g/mol
InChI Key: JJULWJLJSJYAMA-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine (MBMSA) is an organic compound with a unique structure and a wide range of applications in scientific research. It is a versatile compound that can be used as a building block for synthesizing other compounds, as a reagent for organic synthesis, and as a ligand for metal complexes. MBMSA also has a variety of biochemical and physiological effects that make it an important tool for researchers studying the effects of organic compounds on biological systems.

Scientific Research Applications

  • Applications in Organic Synthesis : The 4-methoxybenzyl group, a component of this compound, is notably used in the preparation of esters for organic synthesis. These esters are integral in various chemical reactions and serve as important intermediates in the synthesis of more complex molecules. The versatility of these esters in organic chemistry underlines their significance in the development and enhancement of synthetic methodologies (PubMed: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis).

  • Photophysical Properties and Potential Applications : A novel curcumin analog, which includes the 4-methoxybenzyl moiety, has been synthesized and studied for its photophysical properties. This compound exhibits solvatochromism, meaning its color changes depending on the solvent used. It has a high molar extinction coefficient and fluorescence quantum yield in certain solvents like toluene, which indicates potential applications as a fluorescent dye in biological systems. The compound's interaction with various solvents and its photophysical behavior are critical for understanding its applications in areas like bioimaging and molecular tagging (MDPI: 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation).

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULWJLJSJYAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353359
Record name (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine

CAS RN

355381-56-5
Record name (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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